Benorylate hydrochloride

gastrointestinal safety occult blood loss NSAID tolerability

Benorylate hydrochloride is an ester-linked mutual prodrug delivering aspirin and paracetamol without direct gastric mucosal contact. It provides equivalent anti‑rheumatic efficacy to aspirin while cutting gastrointestinal blood loss by 67% (1.7 vs 5.1 mL/day), making it the superior long‑term NSAID model. Its intact‑molecule absorption yields sustained blood levels, enabling overnight action that physical mixtures cannot replicate. Researchers seeking a validated, gastric‑sparing reference standard for prodrug design, ulcerogenicity ranking, or NSAID‑sparing candidate screening will obtain only this pure, specification‑matched lot.

Molecular Formula C17H16ClNO5
Molecular Weight 349.8 g/mol
Cat. No. B13403901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenorylate hydrochloride
Molecular FormulaC17H16ClNO5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl
InChIInChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H
InChIKeyWHHAVLFVYBTMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benorylate Hydrochloride Procurement Guide: Product Profile, Identifiers, and Basic Characterization


Benorylate hydrochloride (CAS 5003-48-5), the hydrochloride salt of benorilate, is an ester-linked co-drug of aspirin (acetylsalicylic acid) and paracetamol (acetaminophen) . The compound appears as a white crystalline powder, is soluble in water, alcohol, and chloroform, and exhibits a melting point range of 177–181°C [1]. Benorylate itself possesses anti-inflammatory, analgesic, and antipyretic properties and is primarily investigated for the treatment of rheumatoid arthritis, osteoarthritis, and other musculoskeletal conditions [2]. The compound serves as a mutual prodrug that is absorbed intact before hydrolysis into its active metabolites.

Benorylate Hydrochloride vs In-Class Alternatives: Why Simple NSAID Substitution Is Scientifically Unjustified


Generic substitution of benorylate hydrochloride with aspirin, paracetamol, or simple physical mixtures thereof is not scientifically equivalent due to the compound's distinct mutual prodrug design. Unlike free aspirin, benorylate is absorbed as the intact ester molecule, bypassing direct gastric mucosal contact with the acidic salicylate moiety and thereby substantially reducing local gastric irritation [1]. Pharmacokinetic studies demonstrate that benorylate exhibits slower absorption kinetics compared to an equimolar mixture of aspirin and paracetamol, resulting in a prolonged duration of action and higher sustained blood levels of active metabolites overnight [2]. Furthermore, the parent compound itself may contribute independent anti-inflammatory activity distinct from its metabolites [1]. These differentiating features—gastric tolerability profile, extended-release pharmacokinetics, and potential intrinsic activity of the intact ester—cannot be replicated by simple co-administration of aspirin and paracetamol or by selection of other non-esterified NSAID class members.

Benorylate Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Gastrointestinal Blood Loss: Benorylate vs. Soluble Aspirin – 51Cr-Labeled Erythrocyte Quantitative Comparison

In a crossover study using 51Cr-labeled red blood cells to quantify gastrointestinal blood loss, benorylate therapy produced significantly lower fecal blood loss than soluble aspirin [1]. This provides direct, quantitative evidence of the compound's improved gastric tolerability profile relative to the most clinically relevant comparator.

gastrointestinal safety occult blood loss NSAID tolerability

Therapeutic Efficacy Equivalence at Lower Plasma Salicylate Levels: Benorylate vs. Aspirin in Rheumatoid Arthritis

In a double-blind crossover study comparing 4.8 g/day aspirin with 8.0 g/day benorylate in patients with active rheumatoid arthritis, both preparations demonstrated equivalent therapeutic efficacy as measured by pain score reduction (p<0.001) and morning stiffness improvement (p<0.001). However, plasma salicylate levels during aspirin therapy were significantly higher (p<0.001) than those during benorylate therapy [1].

rheumatoid arthritis clinical efficacy salicylate pharmacokinetics

Gastrointestinal Lesion Severity Ranking: Benorylate Intermediate Between Eterylate and Aspirin

In an experimental comparative study evaluating acute toxicity and gastric tolerance, benorylate was directly compared with eterylate (another esterified NSAID) and acetylsalicylic acid. The severity of gastrointestinal lesions induced over 4 and 24 weeks ranked consistently as: eterylate < benorylate < acetylsalicylic acid [1].

gastric tolerance ulcerogenicity chronic toxicity

Absorption Kinetics: Slower Uptake of Benorylate vs. Equimolar Aspirin-Paracetamol Mixture

Comparative metabolic studies in rabbits demonstrated that benorylate is well absorbed but exhibits slower absorption kinetics than an equimolar mixture of aspirin and paracetamol. This slower absorption profile enables less frequent dosing and sustains higher blood levels of active metabolites overnight [1].

pharmacokinetics absorption rate prodrug metabolism

Long-Term Safety Profile: Six-Month Benorylate Monotherapy in Rheumatoid Arthritis

A six-month study of benorylate (average dose 6 g daily) in 33 patients with definite or classical rheumatoid arthritis evaluated long-term safety parameters. No signs of toxicity to bone marrow, liver, or kidney were observed. Severe adverse events including stomach ulcers, gastrointestinal bleeding, and severe allergic complications were absent throughout the 6-month treatment period [1].

chronic toxicity long-term safety hepatorenal tolerability

Antipyretic Efficacy Comparison: Benorylate vs. Aspirin and Paracetamol in Febrile Children

In a comparative study of antipyretic efficacy in 66 febrile children (ages 4 months to 12 years), benorylate demonstrated measurable but inferior antipyretic activity relative to its individual components. Acetylsalicylic acid (10 mg/kg) and paracetamol (12.5 mg/kg) alone produced significantly greater antipyretic effect than benorylate at 25 mg/kg. A higher benorylate dose of 35–40 mg/kg was required to achieve significant antipyretic effect, which remained smaller than that of either component alone [1].

antipyretic activity pediatric fever dose-response

Benorylate Hydrochloride: Evidence-Based Research and Procurement Application Scenarios


Rheumatoid Arthritis and Chronic Musculoskeletal Inflammation Models Requiring Gastric-Sparing NSAID Administration

Based on the equivalent anti-rheumatic efficacy to aspirin demonstrated at 4.8 g/day aspirin vs. 8.0 g/day benorylate [1] and the 67% reduction in gastrointestinal blood loss (1.7 mL/day benorylate vs. 5.1 mL/day aspirin) [2], benorylate hydrochloride is indicated for long-term rheumatoid arthritis models where sustained anti-inflammatory activity is required but aspirin-associated gastric mucosal injury would confound experimental outcomes or limit study duration.

Mutual Prodrug Pharmacokinetic Studies: Intact Ester Absorption and Hydrolysis Kinetics

The documented slower absorption of benorylate compared to an equimolar aspirin-paracetamol mixture [3], combined with evidence of intact molecule detection in inflamed tissue and potential intrinsic anti-inflammatory activity [4], makes benorylate hydrochloride an ideal probe compound for investigating mutual prodrug design principles, esterase-mediated bioactivation kinetics, and the pharmacological contribution of parent ester compounds distinct from their hydrolysis products.

Chronic Toxicity and Gastrointestinal Safety Comparative Studies: NSAID Ulcerogenicity Ranking

The established ordinal ranking of gastrointestinal lesion severity—eterylate < benorylate < acetylsalicylic acid—over 4–24 week exposure periods [5], combined with the six-month safety data showing 0% incidence of stomach ulcers, GI bleeding, and hepatorenal toxicity [6], positions benorylate hydrochloride as a validated intermediate-risk reference compound for comparative toxicology studies evaluating NSAID gastric tolerability and ulcerogenicity mechanisms.

Anti-Inflammatory Drug Discovery: Comparator for Novel Gastric-Sparing NSAID Candidates

Given its well-characterized profile as an esterified aspirin derivative with equivalent anti-inflammatory efficacy [1] but markedly reduced gastrointestinal blood loss [2], benorylate hydrochloride serves as a benchmark comparator for screening and validating novel gastric-sparing NSAID candidates or prodrug formulations. Its intermediate position on the gastric safety spectrum [5] provides a calibrated reference point for ranking new chemical entities in anti-inflammatory drug discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benorylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.